2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

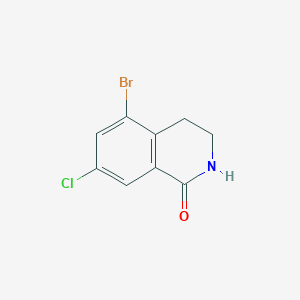

The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” is not available in the current resources.Chemical Reactions Analysis

Benzimidazole derivatives are known to exhibit a variety of chemical reactions, often influenced by the functional groups attached to the benzimidazole core . The specific chemical reactions of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” are not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, these properties can vary widely . The specific physical and chemical properties of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” are not found in the available resources.Applications De Recherche Scientifique

Applications in DNA Analysis and Staining

2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride and its analogues have significant applications in the field of DNA analysis. For instance, Hoechst 33258, a derivative, binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain, facilitating access into cells for chromosomal and nuclear staining, and DNA content analysis via flow cytometry. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, marking them as vital starting points for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Role in Medicinal Chemistry and Biological Activities

Benzimidazoles, a category involving compounds like 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride, are recognized as crucial pharmacophores in medicinal chemistry, offering diverse biological activities. These compounds are pivotal in the creation of medicinal and pharmaceutical intermediates. Specifically, they're vital for synthesizing hybrids with purine motifs, exhibiting significant in vitro anticancer activities. This synthesis often involves substituting different secondary amines, leading to a notable enhancement in activity, underpinning their role in discovering new biological activities (Yimer & Fekadu, 2015).

Contribution to Drug Discovery and Development

The incorporation of benzimidazole structures into therapeutic drugs is a critical area of research. These compounds have been instrumental in drug discovery and development, with a wide array of biological activities. Benzimidazole-based drugs are particularly significant in addressing various diseases, underscoring the importance of continued exploration in benzimidazole heterocyclic-based organic chemistry. This exploration leads to drugs with remarkable biological activity, making benzimidazole nucleus an active area for future research and potential drug development (Babbar, Swikriti, & Arora, 2020).

Propriétés

IUPAC Name |

2-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYTOAFSUCGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCN)NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)

![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)